Cas no 2407937-66-8 (3-Amino-4,5-dichlorothiophene-2-carboxylic acid)

3-Amino-4,5-dichlorothiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-amino-4,5-dichlorothiophene-2-carboxylic acid
- Z5326468319
- 3-Amino-4,5-dichlorothiophene-2-carboxylic acid
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- インチ: 1S/C5H3Cl2NO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h8H2,(H,9,10)
- InChIKey: UBYGDFMGQDPGED-UHFFFAOYSA-N
- SMILES: ClC1=C(SC(C(=O)O)=C1N)Cl
計算された属性
- 精确分子量: 210.9261549 g/mol
- 同位素质量: 210.9261549 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 91.6
- 分子量: 212.05
3-Amino-4,5-dichlorothiophene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37083608-0.1g |
3-amino-4,5-dichlorothiophene-2-carboxylic acid |
2407937-66-8 | 95.0% | 0.1g |
$301.0 | 2025-03-18 | |
Enamine | EN300-37083608-0.5g |
3-amino-4,5-dichlorothiophene-2-carboxylic acid |
2407937-66-8 | 95.0% | 0.5g |
$679.0 | 2025-03-18 | |
Enamine | EN300-37083608-2.5g |
3-amino-4,5-dichlorothiophene-2-carboxylic acid |
2407937-66-8 | 95.0% | 2.5g |
$1707.0 | 2025-03-18 | |
1PlusChem | 1P028VJC-250mg |
3-amino-4,5-dichlorothiophene-2-carboxylicacid |
2407937-66-8 | 95% | 250mg |
$595.00 | 2024-05-22 | |
Aaron | AR028VRO-250mg |
3-amino-4,5-dichlorothiophene-2-carboxylicacid |
2407937-66-8 | 95% | 250mg |
$618.00 | 2025-02-17 | |
1PlusChem | 1P028VJC-100mg |
3-amino-4,5-dichlorothiophene-2-carboxylicacid |
2407937-66-8 | 95% | 100mg |
$434.00 | 2024-05-22 | |
Aaron | AR028VRO-10g |
3-amino-4,5-dichlorothiophene-2-carboxylicacid |
2407937-66-8 | 95% | 10g |
$5176.00 | 2023-12-15 | |
Enamine | EN300-37083608-1.0g |
3-amino-4,5-dichlorothiophene-2-carboxylic acid |
2407937-66-8 | 95.0% | 1.0g |
$871.0 | 2025-03-18 | |
Aaron | AR028VRO-1g |
3-amino-4,5-dichlorothiophene-2-carboxylicacid |
2407937-66-8 | 95% | 1g |
$1223.00 | 2025-02-17 | |
Aaron | AR028VRO-100mg |
3-amino-4,5-dichlorothiophene-2-carboxylicacid |
2407937-66-8 | 95% | 100mg |
$439.00 | 2025-02-17 |
3-Amino-4,5-dichlorothiophene-2-carboxylic acid 関連文献
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
3-Amino-4,5-dichlorothiophene-2-carboxylic acidに関する追加情報
3-Amino-4,5-dichlorothiophene-2-carboxylic Acid (CAS No. 2407937-66-8): An Overview of Its Properties and Applications
3-Amino-4,5-dichlorothiophene-2-carboxylic acid (CAS No. 2407937-66-8) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its thiophene ring, which is substituted with an amino group and two chlorine atoms, along with a carboxylic acid moiety. These functional groups contribute to its diverse reactivity and biological activity.
The chemical structure of 3-Amino-4,5-dichlorothiophene-2-carboxylic acid can be represented as follows: C6H4Cl2NOS. The presence of the thiophene ring provides the compound with aromatic stability, while the amino and carboxylic acid groups offer opportunities for further functionalization and conjugation. The dichloro substitution on the thiophene ring enhances the compound's electrophilic properties, making it a valuable intermediate in organic synthesis.
In the realm of pharmaceutical research, 3-Amino-4,5-dichlorothiophene-2-carboxylic acid has shown promise as a lead compound for the development of novel drugs. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against kinases implicated in cancer progression. This finding highlights the potential of 3-Amino-4,5-dichlorothiophene-2-carboxylic acid as a scaffold for the design of targeted therapeutics.
Beyond its pharmaceutical applications, 3-Amino-4,5-dichlorothiophene-2-carboxylic acid has also found use in materials science. The thiophene ring is known for its ability to form conductive polymers when polymerized, making it an attractive building block for organic electronics. Research in this area has shown that derivatives of this compound can be used to synthesize conjugated polymers with tunable electronic properties. These polymers have potential applications in organic photovoltaics (OPVs), field-effect transistors (FETs), and other electronic devices.
The synthetic versatility of 3-Amino-4,5-dichlorothiophene-2-carboxylic acid is another key factor contributing to its widespread use. The amino and carboxylic acid groups can be readily modified through various chemical reactions, such as amidation, esterification, and coupling reactions with other functional groups. This flexibility allows chemists to tailor the properties of the compound for specific applications. For example, the carboxylic acid group can be converted into an ester or amide to enhance solubility or stability in different solvents or biological environments.
In addition to its synthetic utility, 3-Amino-4,5-dichlorothiophene-2-carboxylic acid has been studied for its biological activity. Research has shown that this compound and its derivatives exhibit antimicrobial properties against a range of bacterial strains. A study published in the Journal of Antibiotics reported that certain derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics to combat drug-resistant pathogens.
The environmental impact of 3-Amino-4,5-dichlorothiophene-2-carboxylic acid is another important consideration. While the compound itself is not classified as hazardous under current regulations, its synthesis and use should be conducted with appropriate safety measures to minimize any potential risks. Green chemistry principles can be applied to optimize synthetic routes and reduce waste generation during production processes.
In conclusion, 3-Amino-4,5-dichlorothiophene-2-carboxylic acid (CAS No. 2407937-66-8) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure provides a solid foundation for further research and development, making it an exciting area of study for scientists and researchers across various disciplines.
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